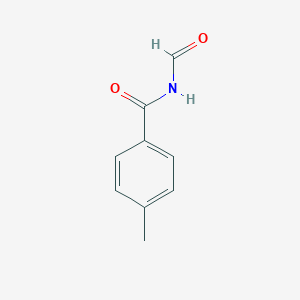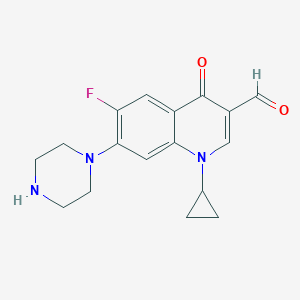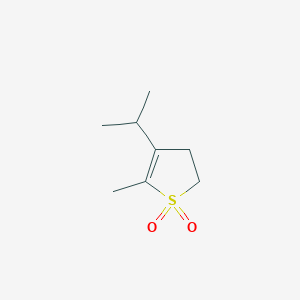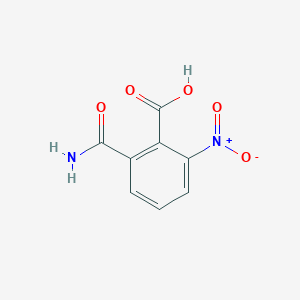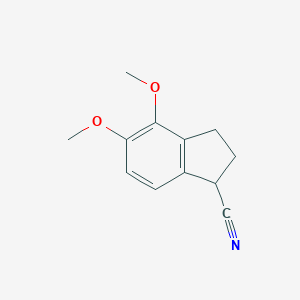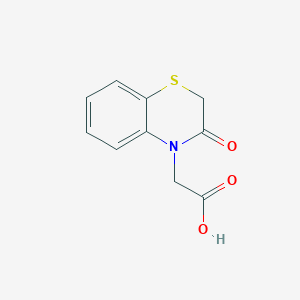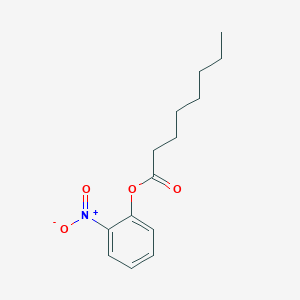
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester, also known as A-317567, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a variety of biological activities.
作用機序
The mechanism of action of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is not fully understood, but it is thought to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, cognitive function, and inflammation. By blocking the alpha7 receptor, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may reduce pain perception and inflammation, and improve cognitive function.
生化学的および生理学的効果
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and inflammation, and to improve cognitive function. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has been extensively studied in animal models, and its effects have been well characterized. This makes it a useful tool for studying the alpha7 receptor and its role in physiological processes. However, one limitation of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for addiction. Additional studies are needed to determine its effects on different types of drugs of abuse, and to identify the optimal treatment regimen. Finally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may have potential as a treatment for neurological disorders, and further studies are needed to determine its neuroprotective effects and its potential as a therapeutic agent.
合成法
The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester involves several steps, including the preparation of the piperazine ring, the introduction of the carboxylic acid group, and the addition of the alkynyl groups. The final step involves the reaction of the compound with ethyl bromide to form the ethyl ester. The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been described in detail in several scientific publications.
科学的研究の応用
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied extensively for its potential as a therapeutic agent. It has been shown to have analgesic properties, and has been investigated as a treatment for chronic pain. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been studied for its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied for its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
109820-88-4 |
|---|---|
製品名 |
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester |
分子式 |
C17H27BrN2O2 |
分子量 |
371.3 g/mol |
IUPAC名 |
ethyl 4-hept-2-ynyl-4-prop-2-ynylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-4-7-8-9-10-14-19(13-5-2)15-11-18(12-16-19)17(20)21-6-3;/h2H,4,6-8,11-16H2,1,3H3;1H/q+1;/p-1 |
InChIキー |
ONKYGDDZJGUKPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
正規SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
同義語 |
ethyl 4-hept-2-ynyl-4-prop-2-ynyl-2,3,5,6-tetrahydropyrazine-1-carboxy late bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




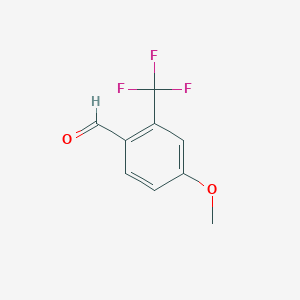
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)


